N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide
Description
Properties
CAS No. |
918494-37-8 |
|---|---|
Molecular Formula |
C16H12BrClN2O3S |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide |
InChI |
InChI=1S/C16H12BrClN2O3S/c17-9-14(21)20-16-15(12-8-10(18)6-7-13(12)19-16)24(22,23)11-4-2-1-3-5-11/h1-8,19H,9H2,(H,20,21) |
InChI Key |
YWAIWVFICKHUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide
General Synthetic Strategy
The preparation of This compound generally follows a multi-step synthetic route involving:
- Step 1: Synthesis of the indole core substituted with chlorine at the 5-position.
- Step 2: Introduction of the benzenesulfonyl protecting group on the nitrogen of the indole.
- Step 3: Functionalization of the 2-position of the indole with a bromoacetamide moiety via nucleophilic substitution or acylation.
Detailed Synthetic Procedures
Preparation of 5-Chloroindole Derivative
The 5-chloro substituent on the indole ring is typically introduced by selective electrophilic chlorination of the indole precursor. Literature reports suggest that halogenation can be achieved using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to avoid polyhalogenation or degradation.
Alternatively, 5-chloroindole can be synthesized via condensation reactions starting from appropriately substituted nitrobenzenes and formamide derivatives, followed by reduction and cyclization steps.
Benzenesulfonylation of Indole Nitrogen
The benzenesulfonyl group is introduced by treating the indole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds smoothly at room temperature or slightly elevated temperatures in solvents like dichloromethane or tetrahydrofuran (THF).
This protection step stabilizes the indole nitrogen and directs subsequent reactions selectively to the 2-position.
Representative Experimental Data
Analysis of Preparation Methods
Advantages
Selectivity: Use of benzenesulfonyl protection directs functionalization selectively to the 2-position of the indole ring, avoiding side reactions at other nucleophilic sites.
Mild Conditions: The chlorination and sulfonylation steps proceed under relatively mild conditions, preserving the indole core integrity.
Good Yields: The overall yields for each step are moderate to good (typically 48-80%), which is acceptable for multi-step heterocyclic synthesis.
Challenges
Long Reaction Times: The alkylation with 2-bromoacetamide requires prolonged stirring (up to 72 hours), which may affect scalability.
Handling of Reactive Halogenating Agents: Chlorination and bromination steps require careful control to prevent over-halogenation or decomposition.
Purification: The final product often requires chromatographic purification to remove unreacted starting materials and side-products.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form dihydroindoles.
Coupling Reactions: The benzenesulfonyl group can participate in coupling reactions with various organometallic reagents to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted indoles, oxindoles, and various sulfonamide derivatives .
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong hydrogen bonds with enzymes and proteins, inhibiting their activity. The indole ring can interact with various receptors and enzymes, modulating their function . Additionally, the bromoacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound lacks the 1-(4-chlorobenzoyl) and 5-methoxy groups present in Compound 40 , which are critical for COX-2 selectivity in indomethacin analogs. Instead, its 5-chloro and 3-benzenesulfonyl groups may enhance hydrophobic interactions in enzyme binding pockets.
- Spectroscopic Profiles : The methylene protons in the acetamide group (e.g., δ 3.65 ppm in Compound 40) are a common feature, but the target’s bromoacetamide may exhibit downfield shifts due to bromine’s electronegativity.
Biological Activity
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide is a synthetic compound that belongs to the class of indole derivatives. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer research and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 427.7 g/mol. The presence of the chlorine atom at the 5-position of the indole ring enhances its chemical reactivity and biological activity. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.7 g/mol |
| LogP | 5.7178 |
| PSA | 90.9 |
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound is hypothesized to interact with specific enzymes or receptors, potentially inhibiting their activity by binding to active sites or modulating receptor functions .
- Inflammasome Modulation : Similar compounds have shown potential as inhibitors of the NLRP3 inflammasome, which plays a critical role in various diseases, including Alzheimer's and myocardial infarction .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been observed to preferentially suppress the growth of rapidly dividing cancer cells compared to slower-growing non-tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. For example, related indole derivatives have demonstrated low minimum inhibitory concentrations (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Case Studies
- Study on NLRP3 Inflammasome Inhibitors :
- Anticancer Efficacy :
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Differences | Potential Impact |
|---|---|---|
| N-[3-(benzenesulfonyl)-1H-indol-2-yl]-2-bromoacetamide | Lacks chlorine substituent | May exhibit altered reactivity and biological activity |
| N-[3-(benzenesulfonyl)-5-bromo-1H-indol-2-yl]-2-bromoacetamide | Contains bromine instead of chlorine | Could influence chemical properties and reactivity |
| N-[3-(benzenesulfonyl)-5-methyl-1H-indol-2-yl]-2-bromoacetamide | Features a methyl group | May affect steric and electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
